![molecular formula C14H18N2O4 B2470090 N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 954624-21-6](/img/structure/B2470090.png)
N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “N-(4-methoxyphenyl) Azetidin-2-ones” was achieved through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “Acetamide, N-(4-methoxyphenyl)-2-methoxy-” has a molecular weight of 195.2151 . The 3D structure of these compounds can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “p-Acetanisidine” has a molecular formula of CHNO and an average mass of 165.189 Da .Scientific Research Applications
- Significance : Understanding its reactivity and potential modifications can lead to novel antibiotic development .
- Advantages : This method provides a straightforward route, avoiding expensive or hard-to-find starting materials .
- Potential Use : N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide might serve as a valuable diagnostic tool in such studies .
- Implications : Further investigation into its mechanism and efficacy could lead to new pain management strategies .
- Research Focus : Investigate its compatibility with various delivery systems and evaluate its performance .
Antibacterial Agents and β-Lactams
Protective Group Chemistry
Metabolic Studies and Breath Tests
Analgesic Activity
Drug Delivery Systems
Chemical Biology and Enzyme Inhibition
Safety and Hazards
properties
IUPAC Name |
N-[[3-(4-ethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-12-6-4-11(5-7-12)16-9-13(20-14(16)18)8-15-10(2)17/h4-7,13H,3,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUMMYADUWCAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-ethoxyphenyl)-2-oxooxazolidin-5-yl)methyl)acetamide |
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